(4,4-Dichloro-3-ethoxybutyl)benzene

Beschreibung

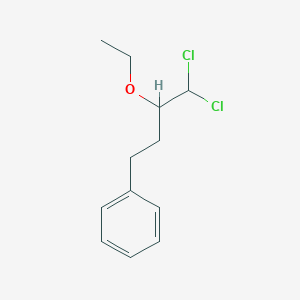

(4,4-Dichloro-3-ethoxybutyl)benzene is a substituted benzene derivative featuring a butyl chain with two chlorine atoms at the 4,4-positions and an ethoxy group at the 3-position. The discussion below extrapolates insights from studies on benzene and related systems to hypothesize its behavior.

Eigenschaften

CAS-Nummer |

88223-44-3 |

|---|---|

Molekularformel |

C12H16Cl2O |

Molekulargewicht |

247.16 g/mol |

IUPAC-Name |

(4,4-dichloro-3-ethoxybutyl)benzene |

InChI |

InChI=1S/C12H16Cl2O/c1-2-15-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |

InChI-Schlüssel |

NNMHXRMFCSLMEI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(CCC1=CC=CC=C1)C(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dichloro-3-ethoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dichloro-3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4,4-Dichloro-3-ethoxybutyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.

Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of reduced benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(4,4-Dichloro-3-ethoxybutyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4,4-Dichloro-3-ethoxybutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of benzenonium intermediates, which are stabilized by resonance .

Vergleich Mit ähnlichen Verbindungen

Hypothesis for (4,4-Dichloro-3-ethoxybutyl)benzene :

- The dichloro groups may enhance DEA yields for Cl⁻ due to high electron affinity, while the ethoxy group could suppress DD by delocalizing charge.

- The butyl chain might reduce desorption efficiency of heavier fragments (e.g., C₄H₈Cl₂⁺) due to increased mass and binding energy .

2.2 Film Thickness and Substrate Effects

- Benzene on Pt : Cation yields (e.g., C₆H₆⁺) increase with film thickness (up to 12 ML), while anion yields (e.g., H⁻) saturate above 2 ML due to secondary electron interactions with the Pt substrate .

- Metal Substrates : Polarization and image-charge effects from Pt reduce cation desorption by promoting neutralization .

Hypothesis for this compound :

- Thicker films may show reduced Cl⁻ desorption (compared to H⁻ in benzene) due to steric shielding of chlorine atoms.

- The Pt substrate could stabilize cationic fragments via charge transfer, but ethoxy groups might counteract this through lone-pair interactions .

Key Data from Benzene Studies

The following tables summarize critical ESD findings for benzene, which may guide hypotheses for substituted analogs:

| Fragment | Anion Yield (950 eV) | Cation Yield (950 eV) |

|---|---|---|

| H⁻/H⁺ | 0.8 (arb. units) | 0.2 (arb. units) |

| C₂H⁻/C₂H₃⁺ | 0.5 | 0.4 |

| C₆H₆⁺ | — | 1.0 |

Data derived from Figs. 3–5 and textual analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.